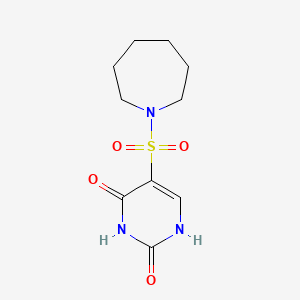

![molecular formula C20H21F2NO4 B5507111 (3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds like the one typically involves multi-step chemical reactions, starting from simpler precursors to achieve the final product with the desired stereochemistry. A relevant example is the synthesis of pyrrolidine-2,4-diones from α-amino acid esters, which undergoes condensation, cyclisation, and decarboxylation reactions (Jones et al., 1990)1. This process might be analogous to synthesizing our target compound, indicating a potential pathway involving strategic functionalization and ring closure steps.

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S,4R)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid"** can be elucidated using X-ray crystallography, NMR spectroscopy, and computational chemistry techniques. For instance, Zhu et al. (2009) discussed the stereochemistry of a pyrrolopiperidine fragment, revealing insights into the molecular conformation and stereochemical arrangement2. Such analyses are crucial for understanding the 3D structure and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactivity and properties of organic compounds are influenced by their functional groups and molecular structure. For pyrrolidine derivatives, reactions such as acylation, hydrogenation, and functional group transformations are common. For example, the acylation of pyrrolidine-2,4-diones involves the introduction of acyl groups, affecting the compound's chemical behavior and potential biological activity (Jones et al., 1990)1. These reactions are fundamental in modifying the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Techniques such as crystallography provide detailed insights into the arrangement of molecules in the solid state, affecting the compound's physical properties. For instance, the study by Zhu et al. (2009) on a related compound's crystal structure could shed light on the packing, hydrogen bonding, and overall stability of our target compound2.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are pivotal for understanding a compound's behavior in chemical reactions and its potential applications. For pyrrolidine derivatives, properties like nucleophilicity of the nitrogen atom and the reactivity of carbonyl groups play a significant role in their chemical behavior.

Scientific Research Applications

Biological Activity of Carboxylic Acids

Carboxylic acids, particularly natural ones derived from plants, exhibit a wide range of biological activities. The structural variations among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their antioxidant, antimicrobial, and cytotoxic activities. Studies show that the antioxidant activity of these acids depends on the number of hydroxyl groups and conjugated bonds, with rosmarinic acid exhibiting the highest antioxidant properties. The antimicrobial and anticancer properties are influenced by the structure of these acids, highlighting the importance of hydroxyl groups and carboxyl groups in their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Chemistry and Reactivity of Carboxylic Acid Derivatives

Carboxylic acid derivatives play a crucial role in various chemical reactions and applications. For instance, the review on the influence of metals on the electronic system of biologically important ligands, including carboxylic acids, reveals how these compounds interact with metals, affecting their electronic systems and properties. Such interactions are essential for understanding the nature of these compounds in biological systems and their potential applications in medicine and chemistry (Lewandowski et al., 2005).

Environmental Impact and Treatment of Carboxylic Acid Derivatives

Perfluorinated acids, including carboxylic acids, are persistent environmental contaminants. Their bioaccumulation potential varies with the chain length and structure. Research suggests that PFCAs with less than seven fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting the importance of structural features in their environmental impact and treatment methods (Conder et al., 2008).

properties

IUPAC Name |

(3S,4R)-1-[[3-(difluoromethoxy)phenyl]methyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO4/c1-26-15-6-3-5-14(9-15)17-11-23(12-18(17)19(24)25)10-13-4-2-7-16(8-13)27-20(21)22/h2-9,17-18,20H,10-12H2,1H3,(H,24,25)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHZGAPSQSYOSO-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC(=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC(=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

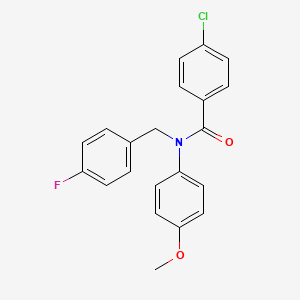

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

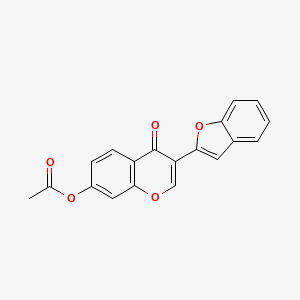

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

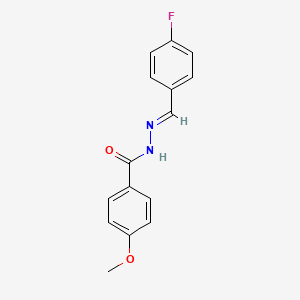

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)